2,6-Dibromo-4-phenoxyaniline
Description
Structure
3D Structure
Properties
CAS No. |
88149-51-3 |
|---|---|
Molecular Formula |
C12H9Br2NO |
Molecular Weight |
343.01 g/mol |
IUPAC Name |
2,6-dibromo-4-phenoxyaniline |
InChI |
InChI=1S/C12H9Br2NO/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
BFTOBPAULBIMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dibromo 4 Phenoxyaniline and Analogues
Strategies for Regioselective Bromination of 4-Phenoxyaniline (B93406) Precursors
The introduction of two bromine atoms specifically at the positions ortho to the amino group of 4-phenoxyaniline requires careful control of the reaction conditions to achieve high regioselectivity and yield.
Direct bromination of anilines is often challenging due to the high reactivity of the aromatic ring, which can lead to over-bromination and the formation of undesired isomers. allen.in The strong electron-donating nature of the amino group makes the aniline (B41778) ring highly susceptible to electrophilic attack, often resulting in the formation of tribrominated products. chemistrysteps.com
To control the bromination, various reagent systems have been developed. N-Bromosuccinimide (NBS) is a commonly used brominating agent that offers milder reaction conditions compared to molecular bromine. researchgate.netorganic-chemistry.org The use of NBS in the presence of a catalyst, such as ammonium (B1175870) acetate, has been shown to be effective for the monobromination of anilines and phenols at room temperature with high regioselectivity. researchgate.net For substrates with an unsubstituted para-position, bromination typically occurs at this site. When the para-position is blocked, as in the case of 4-phenoxyaniline, ortho-bromination is favored. researchgate.net
Another approach involves the use of copper(II) bromide (CuBr₂) in an ionic liquid as the solvent. This method allows for the direct bromination of unprotected anilines with high regioselectivity for the para-position under mild conditions. beilstein-journals.org For 4-substituted anilines, this would direct bromination to the ortho positions. The reaction time for bromination is generally shorter than for chlorination. beilstein-journals.org
A practical procedure for the regioselective monobromination of anilines utilizes sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). sci-hub.se This method is compatible with various functional groups and demonstrates good control over the extent of bromination. sci-hub.se
For the synthesis of a related compound, 2,6-dibromo-4-trifluoromethoxyaniline, methods using bromine or hydrogen bromide with hydrogen peroxide have been reported. google.com A water-phase method using bromine and hydrogen peroxide has also been developed for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline, offering high purity and yield. google.com
Table 1: Comparison of Direct Bromination Reagent Systems for Anilines
| Reagent System | Catalyst/Solvent | Key Features | Reference(s) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Ammonium Acetate | Mild conditions, high regioselectivity for monobromination. | researchgate.net |
| Copper(II) Bromide (CuBr₂) | Ionic Liquid | High regioselectivity for para-bromination, mild conditions. | beilstein-journals.org |
| Sodium Bromide (NaBr) / Sodium Persulfate (Na₂S₂O₈) | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Practical for regioselective monobromination, good functional group tolerance. | sci-hub.se |
| Bromine / Hydrogen Peroxide | Water | High purity and yield for specific analogues. | google.com |
| Hydrogen Bromide / Hydrogen Peroxide | Dichloromethane/Water | Effective for dibromination of specific analogues. | google.com |
Catalytic methods offer an alternative to direct electrophilic bromination, often providing better control over regioselectivity. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. nih.govrsc.org While classic electrophilic bromination of anilines typically yields ortho- and para-substituted products, palladium catalysis can direct bromination to the meta-position, a transformation that is otherwise difficult to achieve. nih.govrsc.org However, for the synthesis of 2,6-dibromo-4-phenoxyaniline, ortho-selectivity is desired.
Copper-catalyzed bromination has also proven effective. As mentioned previously, the use of CuBr₂ or a catalytic system of CuSO₄·5H₂O with NaBr and an oxidant allows for the regioselective bromination of anilines. beilstein-journals.orgsci-hub.se These copper-based systems are generally more cost-effective than palladium catalysts.
Synthesis of this compound via Nucleophilic Aromatic Substitution Routes
An alternative synthetic strategy involves the formation of the diaryl ether bond through a nucleophilic aromatic substitution (SNAr) reaction. This can be achieved by reacting an activated aromatic substrate with a brominated phenol (B47542) or aniline.
The Ullmann condensation is a classic copper-catalyzed reaction used for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgbeilstein-journals.org In the context of this compound synthesis, this could involve the reaction of a 2,6-dibromo-4-halobenzene with a phenoxide or the reaction of a 4-phenoxyphenyl halide with a brominating agent followed by amination. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgbeilstein-journals.org
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction could be employed to couple an amine with a 2,6-dibromo-4-phenoxy-substituted aryl halide. The development of various phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination, making it a versatile tool in organic synthesis. wikipedia.orgrug.nl
The efficiency of both the Ullmann condensation and the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the Ullmann diaryl ether synthesis, a wide range of N,N- and N,O-chelating ligands have been screened to facilitate the coupling of electron-rich aryl bromides at lower temperatures. beilstein-journals.orgnih.gov Similarly, the development of sterically hindered and electron-rich phosphine ligands has been crucial for the advancement of the Buchwald-Hartwig amination, enabling the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgrug.nl
For industrial-scale production, process optimization is critical to ensure high yield, purity, and cost-effectiveness. This includes optimizing reaction parameters such as temperature, reaction time, and catalyst loading.
Table 2: Comparison of Nucleophilic Aromatic Substitution Routes
| Reaction | Catalyst | Key Features | Reference(s) |
|---|---|---|---|
| Ullmann Condensation | Copper-based | Forms C-O bonds to create the diaryl ether linkage. Modern methods use ligands for milder conditions. | wikipedia.orgbeilstein-journals.orgnih.gov |
| Buchwald-Hartwig Amination | Palladium-based | Forms C-N bonds, versatile for coupling various amines and aryl halides. | wikipedia.orgrug.nl |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.
The use of less hazardous reagents is a key aspect. For instance, replacing molecular bromine with NBS or employing catalytic systems reduces the handling of highly corrosive and toxic substances. researchgate.netorganic-chemistry.org The development of water-phase synthesis methods, such as the one reported for a trifluoromethoxy analog, further enhances the safety and environmental profile of the process by eliminating the need for volatile organic solvents. google.com
Atom economy is another important consideration. Catalytic methods, by their nature, are more atom-economical than stoichiometric reactions. The development of a process for preparing 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous acidic medium is a good example of a greener approach, as it avoids organic solvents and allows for the recycling of the aqueous filtrate. rsc.org
Furthermore, the development of catalytic systems with high turnover numbers and the use of more environmentally benign metals are active areas of research. While palladium is a highly effective catalyst, its cost and potential environmental impact are concerns. acsgcipr.org Research into more abundant and less toxic metal catalysts, such as copper, is ongoing. beilstein-journals.orgsci-hub.se The optimization of reaction conditions to minimize energy consumption and waste generation is also a critical component of green process development.
Development of Organic Solvent-Free and Aqueous Medium Reaction Protocols
In a move towards more environmentally benign processes, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. For the bromination step, a key transformation in the synthesis of the dibromo-substituted aromatic core, aqueous medium protocols have shown considerable promise.
One such approach involves the in-situ generation of the brominating agent. For instance, a green process has been developed for the preparation of 2,6-dibromo-4-nitroaniline, a close analogue, using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. nih.govnih.govgoogle.com This method operates at ambient conditions and avoids the use of organic solvents. nih.govnih.govgoogle.com The product can be purified by simple filtration and washing with water, and the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. nih.govnih.govgoogle.com
Microwave-assisted synthesis in aqueous buffer solutions has also emerged as a rapid and efficient method. For example, the Ullmann coupling reaction of bromaminic acid with amines has been successfully carried out in a phosphate (B84403) buffer under microwave irradiation using elemental copper as a catalyst, often completing within minutes. nih.gov
Atom Economy and Sustainable Synthetic Strategies
Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The aforementioned aqueous bromination methods contribute significantly to a higher atom economy. By using systems like metal bromide and hydrogen peroxide, the corrosion of reaction equipment associated with elemental bromine or hydrogen bromide is avoided, making the process more suitable for industrial production. umass.edu The in-situ generation and recycling of the brominating agent are prime examples of sustainable strategies. researchgate.net
The choice of catalyst also plays a crucial role in the sustainability of the synthesis. The use of low-cost and less toxic metals like copper in Ullmann condensations is economically and environmentally advantageous compared to precious metal catalysts like palladium. mdpi.com Research has focused on developing highly efficient and recyclable copper catalysts. For example, copper nanoparticles and copper complexes supported on materials like cellulose (B213188) or zeolites have demonstrated excellent catalytic activity in Ullmann etherification reactions, often with the ability to be recovered and reused multiple times.
Industrial Scale-Up Considerations for this compound Production
Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. The focus shifts towards maximizing throughput, ensuring consistent product quality, minimizing costs, and ensuring operational safety and environmental compliance.
Strategies for Yield and Purity Enhancement
The Ullmann condensation, a cornerstone for diaryl ether synthesis, has been a major focus for optimization to enhance yield and purity on an industrial scale. Key factors influencing the outcome of this reaction include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Catalyst and Ligand Systems: While classic Ullmann reactions often required stoichiometric amounts of copper and high temperatures, modern approaches utilize catalytic amounts of copper. umass.edu The development of air-stable and soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), has enabled reactions to proceed under milder conditions. umass.edu The introduction of ligands, such as N,N-dimethylglycine or various bidentate ligands, has been shown to significantly accelerate the reaction and improve yields, even with less reactive aryl bromides. mdpi.comorganic-chemistry.org
Solvent and Base Selection: The choice of solvent is critical. Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are commonly used. umass.eduorientjchem.org In some cases, the solvent choice can be leveraged to simplify the process; for instance, using toluene (B28343) as a solvent in a diazotization reaction allows for direct use of the organic layer in a subsequent hydrogenation step, streamlining the workflow. The base used also has a profound effect. Strong bases like cesium carbonate have been shown to be highly effective, sometimes even enabling the reaction to proceed without a catalyst for electron-deficient aryl halides. umass.edu
Process Parameters: Reaction temperature and time are critical variables. Optimization studies for the synthesis of sertindole, which involves an Ullmann reaction, highlighted the importance of these parameters for improving yield and reproducibility. researchgate.net A patent for the synthesis of the analogue 2,6-diisopropyl-4-phenoxy aniline describes a method that reduces the reaction temperature from 140 °C to 110 °C through the use of a quaternary ammonium salt as a catalyst, thereby reducing energy consumption and equipment demands. organic-chemistry.org
The following table summarizes the impact of various parameters on the Ullmann condensation for diaryl ether synthesis:
| Parameter | Influence on Yield and Purity | Research Findings |
| Catalyst | The choice of copper source and its oxidation state can significantly affect reaction rates and yields. | Air-stable Cu(I) complexes and copper nanoparticles have shown high efficacy. umass.edumdpi.com |
| Ligand | Ligands can stabilize the catalyst, increase its solubility, and facilitate the reaction with less reactive substrates. | N,N-dimethylglycine and bipyridyl ligands have been successfully employed. nih.govorganic-chemistry.org |
| Base | The strength and solubility of the base can influence the deprotonation of the phenol and the overall reaction kinetics. | Cesium carbonate is often a highly effective base. umass.edu |
| Solvent | The polarity and boiling point of the solvent affect reactant solubility and reaction temperature. | NMP and DMF are common solvents for Ullmann reactions. umass.eduorientjchem.org |
| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. | Optimization can lower reaction temperatures, improving energy efficiency. organic-chemistry.org |
Process Streamlining for Economic Viability
For a chemical process to be economically viable on an industrial scale, it must be efficient, cost-effective, and streamlined. Process intensification, which involves developing innovative equipment and techniques, is a key strategy to achieve these goals.
The use of cost-effective and readily available raw materials is another crucial factor. The preference for copper over more expensive palladium catalysts in Ullmann condensations is a prime example of this consideration. mdpi.com Furthermore, developing processes that utilize inexpensive bases like potassium hydroxide (B78521) instead of cesium carbonate can also contribute to economic viability. wikipedia.org
The ability to recycle and reuse materials is also paramount. As mentioned earlier, the recycling of the aqueous acidic filtrate in the bromination of 4-nitroaniline (B120555) and the reuse of catalysts are key features of sustainable and economically sound industrial processes. nih.govnih.govgoogle.com
Advanced Spectroscopic and Structural Characterization of 2,6 Dibromo 4 Phenoxyaniline
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 2,6-Dibromo-4-phenoxyaniline. While a dedicated, comprehensive vibrational analysis for this specific molecule is not widely available in the reviewed literature, a detailed understanding can be constructed by analyzing its constituent parts and comparing it to closely related and well-studied analogs like 2,6-dibromo-4-nitroaniline (B165464).
The vibrational spectrum of this compound is expected to be a composite of the vibrations from the 1,2,3,5-tetrasubstituted benzene (B151609) ring, the aniline (B41778) (-NH₂) group, the ether linkage (-O-), and the monosubstituted phenoxy ring.
Key Expected Vibrational Modes for this compound:
N-H Vibrations: The aniline group will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic C-N bond is anticipated in the 1350-1250 cm⁻¹ region.
C-O-C Ether Vibrations: The diaryl ether linkage is characterized by strong asymmetric C-O-C stretching bands, typically appearing in the 1270-1230 cm⁻¹ range. The symmetric stretch is often weaker and found at lower wavenumbers.
C-Br Vibrations: The C-Br stretching vibrations are expected at lower frequencies, generally in the 600-500 cm⁻¹ range, due to the heavy mass of the bromine atoms.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ region.
For comparison, the vibrational spectra of 2,6-dibromo-4-nitroaniline have been studied in detail. nih.gov The presence of the nitro group instead of a phenoxy group alters the electronic and vibrational characteristics, but the assignments for the dibromoaniline core provide a valuable reference.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Related Aniline Derivatives
| Vibrational Assignment | 2,6-dibromo-4-nitroaniline (Experimental FT-IR/Raman) nih.gov | Expected Range for this compound |
|---|---|---|
| N-H asymmetric stretch | 3485 / 3487 | 3500-3400 |
| N-H symmetric stretch | 3375 / 3376 | 3400-3300 |
| Aromatic C-H stretch | 3088 / 3089 | 3100-3000 |
| N-H scissoring | 1622 / 1623 | 1650-1580 |
| Aromatic C=C stretch | 1585 / 1587 | 1600-1450 |
| C-NO₂ asymmetric stretch | 1515 / 1514 | N/A |
| C-O-C asymmetric stretch | N/A | 1270-1230 |
| C-N stretch | 1300 / - | 1350-1250 |
| C-NO₂ symmetric stretch | 1339 / 1339 | N/A |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Patterns
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be influenced by the aniline chromophore, modified by the presence of two ortho-bromo substituents and a para-phenoxy group.
The primary electronic transitions in aniline derivatives are the π → π* transitions within the benzene ring and the n → π* transition involving the lone pair of electrons on the nitrogen atom. The phenoxy group at the para position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the ether oxygen. The two bulky bromine atoms ortho to the amino group may induce a hypsochromic (blue) shift by sterically hindering the resonance of the amino group with the ring.
While specific experimental UV-Vis data for this compound is not readily found in the surveyed literature, we can infer its likely absorption characteristics from related molecules. For instance, 4-phenoxyaniline (B93406) in ethanol (B145695) exhibits an absorption maximum (λ_max) around 295 nm. It is anticipated that the dibromo-substitution in this compound would lead to a λ_max in a similar region, possibly with a slight shift due to the electronic and steric effects of the bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Connectivity and Stereochemistry
NMR spectroscopy is an indispensable technique for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Studies
In the ¹H NMR spectrum of this compound, the signals for the aromatic protons and the amine protons would be observed.
Aniline Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift can vary depending on the solvent and concentration but typically appears in the range of 3.5-5.0 ppm.
Aromatic Protons:
The two protons on the dibrominated aniline ring are equivalent and will appear as a singlet. Their chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.
The protons of the para-substituted phenoxy group will show a more complex pattern, typically an AA'BB' system, which may appear as two doublets. The protons ortho to the ether linkage will be in a different environment from those meta to it.
For comparison, the ¹H NMR spectrum of 4-phenoxyaniline shows aromatic protons in the range of 6.6-7.3 ppm. chemicalbook.com The introduction of the two bromine atoms in this compound is expected to deshield the adjacent protons on the same ring, shifting their signal downfield.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 3.5 - 5.0 | broad singlet |
| H-3, H-5 (on dibromo-ring) | ~7.0 - 7.5 | singlet |
| H-2', H-6' (phenoxy ring) | ~6.9 - 7.2 | doublet |
| H-3', H-5' (phenoxy ring) | ~6.8 - 7.1 | triplet |
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
C-Br Carbons (C-2, C-6): These carbons will be significantly shifted upfield due to the heavy atom effect of bromine and are expected in the 100-115 ppm region.
C-N Carbon (C-1): The carbon attached to the amino group is expected to appear around 140-150 ppm.
C-O Carbon (C-4): The carbon bearing the phenoxy group will be deshielded and is expected in the 145-155 ppm range.
C-H Carbons (C-3, C-5): These carbons on the dibrominated ring are expected around 120-130 ppm.
Phenoxy Ring Carbons: The carbons of the phenoxy group will show signals in the typical aromatic region of 115-160 ppm, with the carbon attached to the ether oxygen (C-1') being the most deshielded.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, for example, between the adjacent protons on the phenoxy ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the quaternary carbons (C-1, C-2, C-4, C-6, and C-1') by observing their correlations with nearby protons. For instance, the protons at H-3 and H-5 would show correlations to C-1, C-2, C-4, and C-6.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been found in the searched literature, the structures of related compounds like 2,6-dibromo-4-methylaniline (B181599) and 2,6-dibromo-4-chloroaniline (B1580550) have been determined. researchgate.netresearchgate.net
In these related structures, the aniline ring is essentially planar. The bromine atoms cause some distortion in the bond angles of the benzene ring. A key feature in the crystal packing of these molecules is the formation of intermolecular hydrogen bonds involving the amine group. For instance, in 2,6-dibromo-4-methylaniline, molecules are linked by N-H···N hydrogen bonds, forming chains. researchgate.net
Table 3: Comparison of Crystal Data for Related Aniline Derivatives
| Parameter | 2,6-dibromo-4-methylaniline researchgate.net | 2,6-dibromo-4-chloroaniline researchgate.net |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
This comparative data suggests that the nature of the para-substituent influences the crystal packing and the specific hydrogen bonding network that is formed.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the structural elucidation of novel chemical entities, offering unparalleled precision in molecular weight determination and invaluable insights into fragmentation patterns. For the compound this compound, HRMS provides definitive confirmation of its elemental composition and a detailed roadmap of its gas-phase ion chemistry.
The calculated monoisotopic mass of this compound (C₁₂H₉Br₂NO) is 344.9081 g/mol . High-resolution mass spectrometers can measure this mass with exceptional accuracy, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. The distinct isotopic pattern arising from the two bromine atoms (⁷⁹Br and ⁸¹Br) serves as a characteristic signature for the presence of a dibrominated compound in the mass spectrum. This pattern, with its characteristic M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, provides a rapid and confident identification of the molecule.
The fragmentation of this compound under electron ionization (EI) or other ionization techniques can be predicted to follow logical pathways based on the stability of the resulting fragments. The initial event is the formation of the molecular ion ([M]⁺•), which then undergoes a series of fragmentation steps.
A plausible primary fragmentation pathway involves the cleavage of the ether bond, which is often a labile site in diphenyl ethers. This can occur in two ways:
Cleavage with charge retention on the dibromoaniline moiety: This would result in the formation of a 2,6-dibromoaniline (B42060) radical cation and a neutral phenoxy radical.
Cleavage with charge retention on the phenoxy moiety: This would lead to a phenoxy cation and a neutral 2,6-dibromoaniline radical.
Another significant fragmentation pathway would be the loss of a bromine atom from the molecular ion, resulting in a [M-Br]⁺ fragment. Subsequent loss of the second bromine atom can also be observed. The aromatic rings themselves can undergo fragmentation, although this typically requires higher energy.
The table below outlines the predicted major fragments for this compound, their calculated exact masses, and the proposed corresponding structures.
| m/z (calculated) | Proposed Fragment Structure | Notes |
| 344.9081 | [C₁₂H₉⁷⁹Br₂NO]⁺• | Molecular ion (M⁺•) |
| 265.9997 | [M - Br]⁺ | Loss of one bromine atom |
| 187.0913 | [M - 2Br]⁺ | Loss of both bromine atoms |
| 250.8768 | [C₆H₅Br₂N]⁺• | Putative 2,6-dibromoaniline radical cation |
| 93.0335 | [C₆H₅O]⁺ | Phenoxy cation |
It is important to note that the relative abundances of these fragments will depend on the specific ionization method and the energy applied in the mass spectrometer. The study of these fragmentation pathways provides a detailed fingerprint of the molecule, aiding in its unequivocal identification and differentiation from isomeric structures.
Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 4 Phenoxyaniline
Reactivity of the Aniline (B41778) Moiety in 2,6-Dibromo-4-phenoxyaniline
The reactivity of the aniline portion of this compound is governed by the electron-donating amino group, which is sterically hindered and electronically influenced by two ortho-bromine atoms and a para-phenoxy group.
Nucleophilic Reactions at the Nitrogen Center
The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions such as N-alkylation, N-acylation, and N-arylation. However, the reactivity is modulated by the significant steric hindrance imposed by the two adjacent bromine atoms.
A notable example of this reactivity is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. wikipedia.orgjk-sci.com While a specific study on this compound is not available, related research on sterically hindered anilines demonstrates their successful coupling with aryl halides. For instance, hindered primary amines can be arylated using specialized palladium-phosphine catalyst systems designed to overcome the steric challenge. acs.orgacsgcipr.org These reactions typically require bulky, electron-rich phosphine (B1218219) ligands that facilitate the crucial reductive elimination step, which can be slow for hindered substrates. acs.orgacsgcipr.org The reaction of a sterically hindered aniline with an aryl chloride, for example, can be achieved using a catalyst system composed of a palladium source like Pd(dba)₂ and a bulky ligand such as XPhos, in the presence of a strong base like sodium tert-butoxide. tcichemicals.com
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
Electrophilic aromatic substitution (EAS) on the aniline ring is directed by the combined electronic and steric effects of the substituents: the amino (-NH₂), bromo (-Br), and phenoxy (-OPh) groups.
Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com
Bromo Groups (-Br): These are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of resonance electron donation.
Phenoxy Group (-OPh): This group is activating and ortho, para-directing.
In this compound, the positions ortho (2 and 6) and para (4) to the amino group are already substituted. Therefore, any further electrophilic substitution on this ring must occur at positions 3 or 5. These positions are meta to the strongly activating amino group but ortho to one of the bromine atoms and meta to the other, as well as being ortho to the para-phenoxy group.
The directing effects are therefore conflicting. The powerful activation of the amino group is the dominant influence in aniline chemistry, often leading to polysubstitution. libretexts.orgscribd.com For instance, the bromination of aniline in water readily yields 2,4,6-tribromoaniline. byjus.com In the target molecule, however, the high degree of substitution, particularly the steric bulk from the ortho-bromine atoms, significantly hinders further reactions. Electrophilic attack at positions 3 and 5 would be sterically congested and electronically disfavored by the meta-relationship to the primary directing group (-NH₂). Consequently, electrophilic aromatic substitution on the aniline ring of this compound is expected to be very difficult and require harsh reaction conditions.
Oxidation and Reduction Pathways of the Amino Group
The amino group of anilines can undergo various oxidation reactions. The specific outcome is often dependent on the oxidant used and the electronic and steric environment of the aniline. For sterically hindered anilines like this compound, oxidation of the amino group to a nitro group (-NO₂) can be achieved using specific protocols that overcome the steric hindrance. organic-chemistry.orgmdpi.com For example, nonanebis(peroxoic acid) has been shown to be effective for the regio- and chemoselective oxidation of aromatic amines that are hindered at the ortho position. organic-chemistry.org Other methods for oxidizing anilines to nitroarenes include using reagents like sodium perborate (B1237305) in acetic acid or hydrogen peroxide with various catalysts. mdpi.comacs.org
Another significant reaction pathway for primary aromatic amines is diazotization. This involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in strong acid) at low temperatures to form a diazonium salt. google.comgoogle.com These diazonium salts are versatile intermediates. For instance, the diazotization of 2,6-dibromoaniline (B42060) has been reported, followed by reactions such as reduction (deamination) with hypophosphorous acid to yield m-dibromobenzene. google.comuwindsor.ca A similar transformation would be expected for this compound, allowing for the replacement of the amino group with hydrogen or other functionalities via Sandmeyer-type reactions. mdpi.com
Transformations Involving the Bromine Substituents on the Dibromo-Phenoxy Moiety
The two bromine atoms on the aniline ring are key sites for transformations, particularly through transition metal-catalyzed cross-coupling reactions. Their position ortho to the amino group makes them sterically hindered, which can influence their reactivity.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bonds.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. thieme-connect.com Research on the Suzuki reaction of 2,6-dibromoaniline with various aryl boronic acids provides a strong model for the reactivity of this compound. A study demonstrated that a palladium acetate-catalyzed, ligand-free aerobic protocol in aqueous DMF can effectively synthesize mono- and bis-arylsubstituted anilines. The reaction shows sensitivity to the electronic nature of the boronic acid, with electron-donating groups on the boronic acid generally leading to higher yields.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromoaniline with Aryl Boronic Acids (Data is analogous and based on studies with 2,6-dibromoaniline)
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenylaniline | 94 |
| 2 | 4-Methylphenylboronic acid | 2,6-Bis(4-methylphenyl)aniline | 96 |
| 3 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)aniline | 62 |
| 4 | 2-Fluorophenylboronic acid | 2,6-Bis(2-fluorophenyl)aniline | 85 |
| 5 | 3-Fluorophenylboronic acid | 2,6-Bis(3-fluorophenyl)aniline | 92 |
| 6 | 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)aniline | 95 |
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com The reaction is tolerant of many functional groups, making it widely applicable. ias.ac.indiva-portal.org For a substrate like this compound, the C-Br bonds can serve as the electrophilic partner. The steric hindrance at the ortho positions might necessitate the use of specialized, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle. organic-chemistry.org An intramolecular Heck reaction has been successfully applied to a derivative of 2,6-dibromoaniline to form a 7-bromoindole, demonstrating that one C-Br bond can react selectively while the other remains intact, highlighting the potential for sequential functionalization. researchgate.net
Sonogashira Reaction
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing C(sp²)-C(sp) bonds. For sterically demanding aryl bromides, such as this compound, catalyst systems featuring bulky, electron-rich phosphine ligands like P(t-Bu)₃ are often required to achieve good reactivity, even at room temperature. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). lucp.net The reactivity order of halides generally follows I > Br > Cl, making the dibromo substrate suitable for this transformation. libretexts.org
Nucleophilic Displacement of Halogens and Anionic Reactions
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromine atoms by a nucleophile via the classical SNAr mechanism is highly unlikely for this compound. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this molecule, the amino group is strongly electron-donating, and the phenoxy group is also activating. These groups enrich the ring with electron density, deactivating it towards attack by nucleophiles. Therefore, conditions that would typically effect SNAr would not be successful. libretexts.org
Anionic Reactions (Metal-Halogen Exchange)
A more viable pathway to functionalize the C-Br bonds involves anionic chemistry, specifically metal-halogen exchange. This reaction typically employs a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to swap a bromine atom for a lithium atom. uni-regensburg.deresearchgate.net This generates a highly reactive aryllithium intermediate, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new functional group. Studies on the lithiation of substituted dibromoanilines have shown that the regioselectivity of the exchange can be influenced by steric effects and the solvent used. uni-regensburg.deresearchgate.net For this compound, metal-halogen exchange would likely occur at one of the bromine positions, creating a versatile nucleophilic intermediate for further synthesis. mdpi.com
Mechanisms of Derivative Formation of this compound
The reactivity of this compound is largely dictated by the primary aromatic amine group, which serves as a key functional handle for a variety of chemical transformations. The presence of two bromine atoms and a phenoxy group on the aromatic ring also modulates the electronic environment and steric accessibility of the reactive sites.
Condensation Reactions Leading to Imines and Schiff Bases
The formation of imines, commonly known as Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. byjus.com For this compound, this transformation involves the nucleophilic addition of its primary amino group (-NH₂) to the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by a dehydration step, often catalyzed by an acid, to yield the final imine product with a carbon-nitrogen double bond (C=N). byjus.comijacskros.com
The general mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine or Schiff base. nih.gov
These reactions are fundamental in organic synthesis, providing intermediates for the creation of various other compounds and ligands. byjus.comijacskros.com
Table 1: General Condensation Reaction of this compound
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Imine) |
| This compound | R-CHO (Generic Aldehyde) | (E)-N-(Substituted-benzylidene)-2,6-dibromo-4-phenoxyaniline |
| This compound | R-CO-R' (Generic Ketone) | (E)-N-(Substituted-alkylidene)-2,6-dibromo-4-phenoxyaniline |
Cyclization Reactions for Heterocyclic Compounds
Substituted anilines are valuable precursors for the synthesis of a wide range of heterocyclic compounds. ethernet.edu.et this compound, with its strategically placed functional groups, can undergo cyclization reactions to form complex molecular architectures, such as phenoxazines. nih.gov
The synthesis of phenoxazine (B87303) derivatives, for instance, can be achieved through the condensation of aminophenols with various reagents. nih.gov While this compound is not an aminophenol itself, analogous cyclization strategies can be envisioned. These may include:
Transition Metal-Catalyzed Cyclization: The bromine atoms can participate in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with suitable partners, followed by an intramolecular cyclization to form a new heterocyclic ring. nih.gov
Condensation Reactions: Reaction with diketones or other bifunctional electrophiles could lead to the formation of fused heterocyclic systems. For example, reaction with 2,5-hexanedione (B30556) can yield N-substituted pyrrole (B145914) derivatives. nih.gov
The specific pathway and resulting heterocyclic product depend heavily on the reaction conditions and the nature of the co-reactant. These cyclization reactions are critical for generating novel compounds with potential applications in materials science and medicinal chemistry. ethernet.edu.etnih.gov
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of aniline derivatives are of significant interest due to their applications in conductive polymers, electrochromic devices, and as redox mediators. mdpi.comresearchgate.netresearchgate.net The redox mechanism of this compound is centered on the oxidation of the aniline nitrogen.
The primary electrochemical process for anilines is the removal of an electron from the nitrogen atom to form a radical cation. mdpi.com The stability and subsequent reaction pathways of this radical cation are heavily influenced by the substituents on the aromatic ring. nih.govacs.org
For this compound, the key factors are:
Electron-Withdrawing Groups: The two bromine atoms are electron-withdrawing, which decreases the electron density on the nitrogen atom. This makes the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to unsubstituted aniline. researchgate.net
Radical Cation Stability: The formed radical cation can be stabilized by delocalization over the aromatic system. However, it can also undergo subsequent chemical reactions, such as dimerization (coupling), where two radicals combine. The steric hindrance from the ortho-bromo substituents may influence the rate and nature of such coupling reactions. mdpi.com
Table 2: Predicted Substituent Effects on the Redox Properties of this compound
| Substituent | Position | Electronic Effect | Predicted Impact on Oxidation Potential |
| Bromo | 2, 6 (ortho) | Electron-withdrawing | Increases potential (harder to oxidize) |
| Phenoxy | 4 (para) | Electron-donating (resonance) | Decreases potential (easier to oxidize) |
Ligand-Protein Interaction Mechanisms of Phenoxyaniline (B8288346) Analogues
Phenoxyaniline derivatives are structurally related to various biologically active molecules and environmental compounds, making the study of their interactions with proteins crucial. acs.org Research on phenoxyaniline analogues provides insight into the potential biochemical behavior of this compound.
Studies using a series of halogenated phenoxyanilines (POAs) as analogues to probe interactions with cytochrome P450 (CYP2B) enzymes have demonstrated that the nature and position of halogen substituents significantly affect binding. acs.orgdatapdf.com These interactions, which can be interrogated by spectral titrations and enzyme inhibition assays, are also profoundly influenced by the presence of redox partner proteins like cytochrome b₅ and NADPH-cytochrome P450 reductase (POR). acs.org
The mechanisms governing these ligand-protein interactions are multifaceted and can include:
Hydrophobic Interactions: The phenoxy and aromatic rings can fit into hydrophobic cavities within a protein's binding site, such as Sudlow's site I in bovine serum albumin (BSA). researchgate.neth-its.org
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, a key interaction for stabilizing the ligand-protein complex.
Halogen Bonding: The bromine atoms on the ring may participate in halogen–π or other halogen-specific interactions, which can contribute to binding affinity and selectivity. acs.org
Allosteric Effects: Ligand binding at one site can induce conformational changes in the protein, affecting its activity or its ability to bind other molecules at a different site. frontiersin.org
The binding of a ligand can either stabilize or destabilize the native structure of the protein, and in some cases, promote aggregation of the denatured form. researchgate.net
Table 3: Summary of Interaction Mechanisms for Phenoxyaniline Analogues
| Analogue Type | Target Protein | Key Interaction Forces/Mechanisms |
| Halogenated Phenoxyanilines | Cytochrome P450 (CYP2B) enzymes | Hydrophobic interactions, Halogen-specific interactions, Influence of redox partner proteins. acs.org |
| N-acyl derivative of 4-phenoxyaniline (B93406) | Bovine Serum Albumin (BSA) | Hydrophobic forces, Electrostatic interactions, Hydrogen bonding. researchgate.net |
Computational and Theoretical Investigations of 2,6 Dibromo 4 Phenoxyaniline
Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation for the molecule.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. In a typical DFT study of a molecule like 2,6-Dibromo-4-phenoxyaniline, the primary goal is to find the minimum energy geometry. This is achieved by selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and atomic orbitals, respectively.
The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the conformation with the lowest total energy. Studies on analogous halosubstituted anilines have used DFT to explore how substituents affect geometry and inversion barriers. researchgate.net For this compound, such calculations would precisely define the orientation of the phenoxy group relative to the dibromoaniline ring and the pyramidalization at the nitrogen atom. The output provides key data on structural parameters.
Table 1: Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical) This table is a template showing the type of data that would be generated from a DFT calculation. Specific values for this compound are not available from the search results.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | --- Å |
| Bond Length | C-Br | --- Å |
| Bond Length | C-O | --- Å |
| Bond Angle | C-N-H | --- ° |
| Bond Angle | Br-C-C | --- ° |
The Hartree-Fock (HF) method is another foundational ab initio approach that solves the Schrödinger equation but does not account for electron correlation as comprehensively as DFT. While often less accurate for absolute energies, HF is a valuable tool, and its results can be systematically improved with post-HF methods (like Møller–Plesset perturbation theory, MP2).
For molecules like this compound, HF calculations can provide a baseline understanding of the molecular orbitals and electronic properties. austinpublishinggroup.comresearchgate.net Comparing HF and DFT results is a common practice to gauge the importance of electron correlation on the molecule's properties. researchgate.net For instance, studies on similar substituted anilines have compared geometric parameters and vibrational frequencies calculated by both HF and DFT, often concluding that DFT methods like B3LYP yield results in better agreement with experimental data. researchgate.netresearchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Descriptors
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial electronic descriptor that provides insight into the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net
For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO is primarily located on the electron-rich aniline (B41778) and phenoxy rings, while the LUMO may be distributed across the aromatic system. From the HOMO and LUMO energies, other electronic descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further quantify the molecule's reactivity.
Table 2: Illustrative Table of Electronic Descriptors (Hypothetical) This table is a template showing descriptors derived from HOMO/LUMO energies. Specific values for this compound are not available from the search results.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | --- |
| LUMO Energy | ELUMO | --- |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | --- |
| Ionization Potential | I ≈ -EHOMO | --- |
| Electron Affinity | A ≈ -ELUMO | --- |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Spectra: Once the molecule's geometry is optimized at its energy minimum, a frequency calculation can be performed. This calculation determines the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nepjol.info The output includes the frequency of each vibration and its intensity. Comparing these simulated spectra to experimental ones helps in assigning specific peaks to molecular motions, such as N-H stretching, C-Br stretching, or aromatic ring deformations. nih.govnih.gov Such analyses have been performed on related molecules like halosubstituted anilines and Schiff base derivatives of 2-phenoxyaniline. researchgate.netresearchgate.net
Electronic Spectra: Electronic (UV-Vis) spectra are governed by transitions between electronic states. Time-Dependent DFT (TD-DFT) is the most common method for predicting these spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strength (which relates to the intensity of the absorption). semanticscholar.org For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic rings as the dominant features in the UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. nih.gov These calculations determine the magnetic shielding tensor for each nucleus in the optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).
Predicting the NMR spectrum of this compound would help in assigning the signals in an experimental spectrum, especially for the complex aromatic regions. However, accurate prediction for molecules containing heavy atoms like bromine can be challenging, as relativistic effects can influence the chemical shifts, sometimes requiring specific corrections or specialized methods for high accuracy. stackexchange.comrsc.org Studies on various amines have demonstrated that both semi-empirical and ab initio GIAO methods can successfully predict complex spectra. nih.govmodgraph.co.uk
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule, offering insights into its reactivity and intermolecular interactions. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic sites.
For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, influenced by the different substituents on the aniline ring. The amino (-NH₂) group, being an electron-donating group, would increase the electron density on the aromatic ring, particularly at the ortho and para positions, though this effect is modulated by the bulky bromine atoms. The bromine atoms, being electronegative, would create regions of slightly positive potential (σ-holes) on their outer surfaces, while the phenoxy group, with its ether oxygen, would introduce a region of negative potential due to the lone pairs on the oxygen atom.
A computational study on 2-bromo-6-chloro-4-fluoroaniline, a molecule with a similar substitution pattern at the 2 and 6 positions, utilized MEP analysis to understand its reactive sites researchgate.net. In such molecules, the regions of negative potential (red and yellow) are typically located around the electronegative halogen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (blue) are generally found around the hydrogen atoms of the amino group, making them potential sites for nucleophilic attack.
Interactive Data Table: Expected MEP Characteristics for this compound based on Analog Studies
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
| Amino Group (-NH₂) | Negative potential around Nitrogen, Positive around Hydrogens | N atom is a site for electrophilic attack and H-bond donation. |
| Bromine Atoms (-Br) | Negative potential on the sides, positive potential at the poles (σ-hole) | Potential for halogen bonding interactions. |
| Phenoxy Group (-O-Ph) | Negative potential around the Oxygen atom | Site for electrophilic attack and hydrogen bond acceptance. |
| Aromatic Rings | Generally negative potential delocalized across the π-system | Susceptible to electrophilic aromatic substitution, influenced by substituents. |
Investigation of Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's hyperpolarizability. The first hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material.
Computational studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic molecules. For aniline derivatives, the NLO response is often enhanced by the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer. In this compound, the amino group acts as a donor, while the bromine atoms have a withdrawing effect. The phenoxy group's role is more complex, potentially acting as a weak donor.
A DFT study on various halogenated anilines provides insight into the expected NLO properties. The calculated first hyperpolarizability (βtot) for 2,5-dibromoaniline was found to be significant, indicating that the presence of bromine atoms can contribute to the NLO response . Another study on halogenated compounds with aniline segments highlighted that the combination of a donor amino group and an acceptor halo group can lead to notable NLO behavior nih.gov.
Interactive Data Table: Calculated First Hyperpolarizability (βtot) of Related Aniline Derivatives
| Compound | Computational Method | First Hyperpolarizability (βtot) (x 10⁻³⁰ esu) |
| 4-Bromoanilinium Perchlorate | DFT/Finite-Field | 2.1218 ugm.ac.id |
| p-Nitroaniline | DFT/B3LYP/6-311G(d,p) | High (qualitative) nih.gov |
| p-Aminoaniline | DFT/B3LYP/6-311G(d,p) | Low (qualitative) nih.gov |
Based on these studies of analogous compounds, this compound is expected to exhibit a moderate to high first hyperpolarizability, making it a candidate for further investigation as an NLO material.
Thermodynamic Properties and Reaction Energetics for Formation and Transformations
The thermodynamic stability and reactivity of a molecule can be effectively evaluated through computational methods. Key thermodynamic properties such as the enthalpy of formation (ΔfH), Gibbs free energy of formation (ΔfG), and bond dissociation energies (BDEs) provide a quantitative measure of a molecule's stability and the energetics of its chemical transformations.
DFT calculations are a common approach to predict these properties. For instance, the enthalpy of formation can be derived using the atomization method, which has been benchmarked for chlorinated and brominated polycyclic aromatic hydrocarbons mdpi.com. This method involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states.
Bond dissociation energy is another critical parameter, indicating the energy required to break a specific bond homolytically. A computational study on para-substituted anilines using DFT investigated the N-H bond dissociation energies and found a strong correlation with the nature of the substituent mdpi.com. Electron-withdrawing groups were found to increase the BDE, suggesting that the N-H bond in this compound would be stronger than in unsubstituted aniline due to the presence of the bromine atoms.
Interactive Data Table: Calculated Thermodynamic Parameters for Aniline Derivatives
| Property | Compound | Computational Method | Calculated Value |
| N-H Bond Dissociation Enthalpy | p-Bromoaniline | wB97X-D/6-31G | ~89 kcal/mol mdpi.com |
| N-H Bond Dissociation Enthalpy | Aniline | wB97X-D/6-31G | ~87 kcal/mol mdpi.com |
| Free Energy of Activation (Intramolecular Radical Addition) | Substituted Anilines | PW6B95-D3 | Varies with substituent |
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and biological activity. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and the energy barriers between them. For molecules with multiple aromatic rings, such as this compound, a key conformational parameter is the dihedral angle between the planes of the rings.
While no direct conformational analysis of this compound has been reported, the crystal structure of a related compound, 4-Nitro-2-phenoxyaniline, reveals a dihedral angle of 71.40° between its two aromatic rings. This significant twist is likely due to steric hindrance between the rings and the substituents. A similar twisted conformation can be expected for this compound, influenced by the bulky bromine atoms at the 2 and 6 positions. Computational studies on substituted diphenyl butadiynes also show that twisted conformations are often energetically favored.
Tautomerism, the interconversion of structural isomers, is also a possibility that can be investigated computationally. For this compound, potential tautomers could involve the migration of a proton from the amino group to the aromatic ring or the ether oxygen. DFT calculations can be employed to determine the relative energies of these tautomers and the activation barriers for their interconversion, thereby assessing their likelihood of existence.
Interactive Data Table: Conformational Data of a Related Phenoxyaniline (B8288346)
| Compound | Experimental Method | Key Conformational Parameter | Value |
| 4-Nitro-2-phenoxyaniline | Single-crystal X-ray | Dihedral angle between aromatic rings | 71.40° |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and intermolecular interactions at an atomistic level.
For this compound, MD simulations could be employed to understand its behavior in different solvents. Such simulations would elucidate how the molecule interacts with solvent molecules through hydrogen bonding, halogen bonding, and other non-covalent interactions. This is particularly relevant for understanding its solubility and reactivity in solution.
While no specific MD studies on this compound are available, research on related systems demonstrates the utility of this technique. For instance, MD simulations have been used to investigate the stability of halogen-substituted inhibitors within the active site of a protein, highlighting the importance of halogen bonding in molecular recognition. Similarly, MD simulations of polybrominated diphenyl ethers in biological environments have provided insights into their partitioning and toxic mechanisms mdpi.com. These studies underscore the potential of MD simulations to unravel the dynamic and interactive properties of this compound in various chemical and biological contexts.
Advanced Applications of 2,6 Dibromo 4 Phenoxyaniline in Materials and Chemical Science
Role as a Key Intermediate in Complex Organic Synthesis
The multifunctionality of 2,6-dibromo-4-phenoxyaniline makes it an important intermediate in the construction of elaborate molecular frameworks. The presence of bromine atoms allows for various cross-coupling reactions, while the amino group can be readily diazotized or engaged in condensation reactions, opening pathways to a diverse array of complex chemical structures.
Precursor for Advanced Aromatic Compounds
This compound serves as a crucial precursor for the synthesis of more complex aromatic systems. The bromine atoms can be substituted through various catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new aryl or heteroaryl groups. This allows for the construction of larger, conjugated systems with tailored electronic and photophysical properties. For instance, the core structure can be extended to form precursors for advanced materials like phenoxazines, which are known for their applications in optoelectronics and as fluorescent probes. nih.gov The phenoxy group provides a degree of conformational flexibility, which can influence the solid-state packing and ultimately the material's bulk properties.
The synthesis of substituted phenoxazines often involves the condensation of aminophenols with substituted catechols or quinones. nih.gov The strategic placement of bromine atoms on the this compound ring system provides reactive handles to build upon this core structure, leading to the development of novel phenoxazine-based materials with potential applications in organic electronics.
Building Block for Diverse Heterocyclic Systems
The reactivity of the aniline (B41778) moiety in this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. Quinoxalines, for example, are a class of nitrogen-containing heterocycles with a wide range of biological activities and are often synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. beilstein-journals.org While not a direct precursor in this classic reaction, the amino group of this compound can be transformed into other functional groups that can then participate in cyclization reactions to form heterocyclic rings.
Furthermore, the bromine atoms can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. This approach allows for the creation of rigid, planar molecules with extended π-conjugation, which are of interest for their potential use in organic semiconductors and light-emitting diodes. The ability to functionalize the phenoxy group further adds to the diversity of accessible heterocyclic structures.
Development of New Functional Materials Based on this compound
The distinct structural features of this compound are being harnessed to create novel functional materials with precisely controlled properties. Its incorporation into polymeric backbones or its use as a core for specialty chemicals allows for the fine-tuning of thermal, optical, and electronic characteristics.
Synthesis of Polymeric Materials (e.g., Polyimides, Polyethers) with Tailored Properties
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. While this compound itself is a monoamine, it can be chemically modified to create a diamine monomer. The resulting polyimides would incorporate the bulky dibromophenoxy side groups, which could enhance solubility and modify the polymer's optical properties, such as transparency and refractive index. The presence of the ether linkage in the phenoxy group can also impart greater flexibility to the polymer chain compared to fully aromatic polyimides.
Similarly, this compound can be a precursor for polyethers. The phenoxy group can be derivatized to participate in nucleophilic aromatic substitution reactions to form the ether linkages of the polymer backbone. The bromine atoms offer sites for subsequent functionalization of the polymer, allowing for the creation of materials with tailored properties for specific applications, such as membrane-based separations or as advanced coating materials.
Table 1: Potential Properties of Polymers Derived from this compound
| Polymer Type | Potential Property Modification | Rationale |
| Polyimides | Enhanced Solubility, Modified Optical Properties | Bulky dibromophenoxy side groups disrupt chain packing. nih.gov |
| Polyethers | Increased Flexibility, Post-polymerization Functionalization | Ether linkage in the phenoxy group; reactive bromine atoms. |
Design of Specialty Chemicals with Tunable Optical and Electronic Characteristics
The aromatic framework of this compound serves as a scaffold for designing specialty chemicals with tunable optical and electronic properties. The electronic nature of the molecule can be modulated by introducing electron-donating or electron-withdrawing groups at various positions. For instance, the bromine atoms can be replaced with cyano groups to create compounds like 2,6-dicyano-4-phenoxyaniline, which would exhibit different electronic and photophysical behavior.
Utilization in Dye and Pigment Chemistry as an Aromatic Intermediate
In the realm of color chemistry, substituted anilines are fundamental intermediates. This compound, with its specific substitution pattern, can be a precursor to a range of dyes and pigments. The amino group is a key functional handle for the diazotization-coupling reaction, a cornerstone of azo dye synthesis. nih.gov
The process involves converting the aromatic amine into a diazonium salt, which then reacts with a coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo dye. The final color of the dye is determined by the electronic properties of both the diazonium salt precursor and the coupling component. The presence of the two bromine atoms and the phenoxy group on the aniline ring of this compound would significantly influence the electronic structure of the resulting diazonium salt and, consequently, the color of the final dye. For example, a related compound, 2,6-dibromo-4-nitroaniline (B165464), is a known intermediate for several disperse dyes, including Disperse Blue 165 and Disperse Red 118. dyestuffintermediates.com This highlights the potential of di-brominated anilines in producing a variety of colors. The phenoxy group in this compound could lead to dyes with different shades and fastness properties compared to those derived from 2,6-dibromo-4-nitroaniline.
Furthermore, the principles of color chemistry dictate that chromophores (color-bearing groups) and auxochromes (color-helpers) within a molecule determine its color. nih.gov In dyes derived from this compound, the azo group would be the primary chromophore, while the amino (or a derivative thereof) and phenoxy groups would act as powerful auxochromes, modifying the wavelength of light absorbed and thus the observed color. The bulky bromine atoms could also influence the aggregation behavior of the dye molecules, which can affect the color and fastness properties of the dyed material.
Application in Agrochemical Intermediate Synthesis
The structural framework of this compound is a key component in the architecture of complex agrochemicals. While it serves as a direct precursor, its true value lies in being an exemplary model for a class of substituted anilines that are fundamental to the synthesis of potent crop protection agents. The strategic placement of its functional groups—the aniline nitrogen for amide bond formation and the bromine atoms for cross-coupling reactions or as stable substituents—positions it as a critical intermediate. framochem.com
The utility of the 2,6-dibromoaniline (B42060) scaffold is prominently illustrated in the synthesis of the fungicide, thifluzamide. A structurally analogous compound, 2,6-dibromo-4-trifluoromethoxyaniline, is the key intermediate for this widely used agricultural product. google.com The synthesis of this intermediate from 4-trifluoromethoxyaniline has been optimized through various methods to improve yield, purity, and environmental footprint, highlighting the industrial importance of this class of molecules. google.comgoogle.com These methods showcase reaction pathways that are directly applicable to the phenoxy-containing analogue.
Table 1: Comparative Synthesis Methods for a Thifluzamide Intermediate
| Brominating Agent | Solvent System | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
| Bromine (Br₂) | Dichloromethane/Water | None | 82 | 90 | google.com |
| HBr / H₂O₂ | Dichloromethane/Water | None | 77 | 90 | google.com |
| NaBr / H₂O₂ | Dichloromethane/Water | Ammonium (B1175870) Molybdate | 95.0 | 99.6 | google.com |
| Bromine / H₂O₂ | Water | Inert Grinding Media | 97.5-99.1 | 98.4-99.4 | google.com |
Similarly, the 4-phenoxyaniline (B93406) core is central to the miticide diafenthiuron, which is chemically named 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. google.com The synthesis of its core intermediate, 2,6-diisopropyl-4-phenoxyaniline, involves a multi-step process starting from 2,6-diisopropylaniline. google.com This underscores the importance of the 4-phenoxyaniline moiety in building complex, commercially significant agrochemicals. The presence of the dibromo-substituents in the target molecule, this compound, offers additional synthetic handles for creating even more diverse and potentially more effective agrochemical derivatives.
Development of Ligands for Transition Metal Complexes in Catalysis and Coordination Chemistry
In the realm of coordination chemistry and catalysis, ligands are crucial components that dictate the reactivity, stability, and selectivity of transition metal complexes. nih.govpsu.edu this compound is an excellent precursor for designing sophisticated ligands due to its inherent functional groups. The primary amine (-NH₂) serves as a powerful nucleophile, the bromine atoms offer sites for further functionalization via cross-coupling, and the phenoxy group provides significant steric bulk and electronic influence. nih.gov
A primary application of aniline derivatives in ligand synthesis is the formation of Schiff base ligands, typically through condensation with an aldehyde or ketone. nih.gov By reacting this compound with two equivalents of a substituted salicylaldehyde, one can synthesize tetradentate ligands. These ligands can then chelate to metal ions like Nickel(II), forming stable, square-planar complexes. The resulting metal complexes often exhibit enhanced stability and unique electronic properties, making them suitable for applications in catalysis. nih.govnih.gov
Research on related structures provides a clear blueprint for the potential of this compound-derived ligands. For instance, nickel(II) complexes have been successfully synthesized using tetradentate Schiff base ligands derived from similarly halogenated and substituted phenols and various diamines. nih.govnih.gov These complexes demonstrate a slightly distorted square-planar geometry, a common and catalytically relevant coordination environment for Ni(II).
Table 2: Structural Features of Related Ni(II) Schiff Base Complexes
| Complex Name | Ligand Origin | Coordination Geometry | Key Bond Lengths (Ni-O, Ni-N) | Reference |
| {6,6′-Dibromo-4,4′-dichloro-2,2′-[o-phenylenebis(nitrilomethylidyne)]diphenolato}nickel(II) | o-phenylenediamine + 3-bromo-5-chlorosalicylaldehyde | Slightly distorted square-planar | Ni-O: 1.836 Å, 1.838 ÅNi-N: 1.853 Å, 1.858 Å | nih.gov |
| {4,4′-Dibromo-6,6′-dimethoxy-2,2′-[1,2-phenylenebis(nitrilomethanylylidene)]diphenolato}nickel(II) | 1,2-diaminobenzene + 5-bromo-2-hydroxy-3-methoxybenzaldehyde | Slightly distorted square-planar | Not explicitly stated, but consistent with similar structures. | nih.gov |
The bromine atoms on the this compound backbone are not merely passive substituents. They are reactive sites for advanced ligand design, such as the synthesis of pincer ligands through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). By replacing the bromine atoms with phosphino, amino, or other coordinating groups, it is possible to create highly rigid and well-defined ligand architectures. The ability to fine-tune both the steric environment (via the phenoxy group) and the electronic properties (via the bromo-substituents and their potential replacement) makes this compound a valuable platform for developing next-generation catalysts for a wide array of chemical transformations. psu.eduuniurb.it
Q & A
Q. What are the established synthetic routes for 2,6-Dibromo-4-phenoxyaniline, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves bromination of 4-phenoxyaniline using brominating agents (e.g., Br₂ in acetic acid or NBS). Intermediate purity is critical; monitor via thin-layer chromatography (TLC) and confirm structures using ¹H/¹³C NMR (δ ~7.3–6.8 ppm for aromatic protons, δ ~155–140 ppm for C-Br bonds). Mass spectrometry (HRMS) can verify molecular ions (e.g., [M+H]⁺ for C₁₂H₉Br₂NO). For analogs like 2,6-Dibromo-4-nitroaniline, coupling reactions with phenols are documented .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. For structural confirmation, X-ray crystallography (SHELX suite ) resolves bond angles and packing motifs. Vibrational modes (e.g., C-Br stretches at ~550–600 cm⁻¹) are identifiable via FT-IR . Elemental analysis (C, H, N, Br) validates stoichiometry .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Classified as Acute Toxicity (Category 4) for dermal, oral, and inhalation exposure. Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse with water for ≥15 minutes. Store in sealed containers at 2–8°C, away from oxidizers. Waste disposal must follow halogenated organic compound guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Employ SHELXL for refinement of X-ray data to resolve torsional angles and hydrogen bonding. For example, analogs like 2,6-Dibromo-4-methylaniline show planar aromatic rings with Br···Br distances of ~3.8 Å. Use Mercury CSD 2.0 to compare packing motifs with similar brominated anilines (e.g., halogen bonding patterns) .
Q. How to address contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers). Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR spectra. Compare experimental coupling constants (e.g., J(H-H) for adjacent protons) with computed values. For example, para-substituted bromines in 2,6-Dibromo-4-fluoroaniline induce distinct deshielding effects .
Q. What strategies optimize reaction yields for this compound under varying conditions?
- Methodological Answer : Use DoE (Design of Experiments) to test variables: temperature (60–100°C), solvent polarity (DCM vs. DMF), and stoichiometry (1:2.2 aniline:Br₂). For brominated analogs, yields improve with slow reagent addition to minimize di-bromination byproducts. Monitor via in-situ IR to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
